

Application Note: Analytical Characterization of Cbz-L-Methionine Methyl Ester

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Compound of Interest

Compound Name: Cbz-L-methionine methyl ester

CAS No.: 56762-93-7

Cat. No.: B1589693

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Abstract

N-Benzyloxycarbonyl-L-methionine methyl ester (Cbz-L-Met-OMe, Z-Met-OMe) is a critical intermediate in peptide synthesis, serving as a protected building block for introducing methionine residues. Its quality is defined not only by chemical purity but also by its stereochemical integrity and oxidation state. The thioether side chain of methionine is highly susceptible to oxidation, forming sulfoxides [Met(O)] and sulfones [Met(O

)], while the ester linkage is prone to hydrolysis. This guide provides a comprehensive analytical framework for the complete characterization of Cbz-L-Met-OMe, ensuring suitability for high-value pharmaceutical applications.

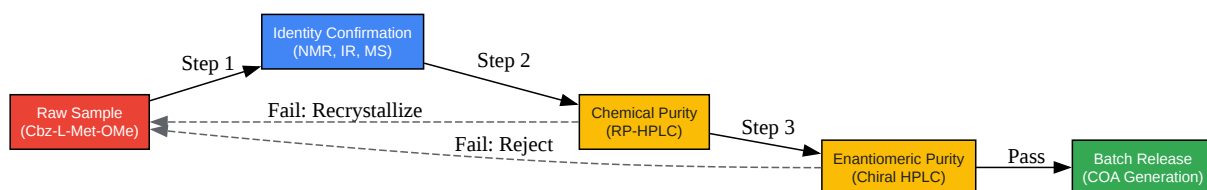
Physicochemical Profile & Critical Quality Attributes (CQAs)

The following specifications define the "Gold Standard" for high-purity Cbz-L-Met-OMe.

Property	Specification / Value	Method
CAS Number	56762-93-7	N/A
Molecular Formula		N/A
Molecular Weight	297.37 g/mol	Mass Spectrometry
Appearance	White to off-white low-melting solid or oil	Visual
Melting Point	41 – 44 °C	Capillary Method
Optical Rotation	(, MeOH)	Polarimetry
Solubility	Soluble in MeOH, EtOH, EtOAc, DCM, DMSO	Visual
Main Impurities	Met-sulfoxide (+16 Da), Met-sulfone (+32 Da)	LC-MS / HPLC

Analytical Strategy Overview

The characterization workflow moves from raw material identification to high-sensitivity purity assays.



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Figure 1: Sequential Quality Control Workflow for Cbz-L-Met-OMe.

Protocol 1: Structural Identification (NMR & MS)

Objective: To unequivocally confirm the chemical structure and assess the presence of gross impurities (solvents, major by-products).

A. Mass Spectrometry (ESI-MS)

- Instrument: Single Quadrupole or Q-TOF.
- Mode: Positive Ion Mode (ESI+).
- Expected Signals:
 - m/z
 - m/z
 - m/z

B. Nuclear Magnetic Resonance (¹H-NMR)

- Solvent:

or

.
- Key Diagnostic Peaks ():

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Rationale
7.30 – 7.40	Multiplet	5H	Ar-H	Cbz Phenyl group
5.45	Doublet	1H	NH	Amide proton
5.11	Singlet	2H	Ph-CH -O	Benzylic protons (Cbz)
4.48 – 4.55	Multiplet	1H	-CH	Chiral center
3.75	Singlet	3H	O-CH	Methyl ester
2.50 – 2.60	Multiplet	2H	-CH	Adjacent to Sulfur
2.08	Singlet	3H	S-CH	S-Methyl group
1.95 – 2.20	Multiplet	2H	-CH	Side chain methylene

Expert Insight: The singlet at 2.08 ppm is the "canary in the coal mine." If you observe splitting or new singlets at ~2.6-2.8 ppm, significant oxidation to sulfoxide/sulfone has occurred.

Protocol 2: RP-HPLC for Chemical Purity

Objective: Quantify Cbz-L-Met-OMe and detect oxidized impurities (Met(O), Met(O

)). Challenge: Methionine sulfoxide is more polar than the parent compound and will elute significantly earlier on a C18 column.

Method Parameters

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

mm, 3.5 μ m.

- Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions).
- Mobile Phase B: Acetonitrile (ACN).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 210 nm (peptide bond) and 254 nm (Cbz aromatic ring).
- Temperature: 30 °C.

Gradient Table

Time (min)	% A	% B	Event
0.0	90	10	Equilibration
2.0	90	10	Injection
15.0	10	90	Linear Gradient
18.0	10	90	Wash
18.1	90	10	Re-equilibration
23.0	90	10	Stop

Self-Validating Check: The retention time (RT) of the sulfoxide impurity will be approximately 0.4–0.5x the RT of the main peak due to the increased polarity of the S=O bond.

Protocol 3: Chiral HPLC for Enantiomeric Purity

Objective: Determine the Enantiomeric Excess (ee%) and ensure no racemization occurred during esterification or protection. Standard: L-isomer

[1]

Method Parameters

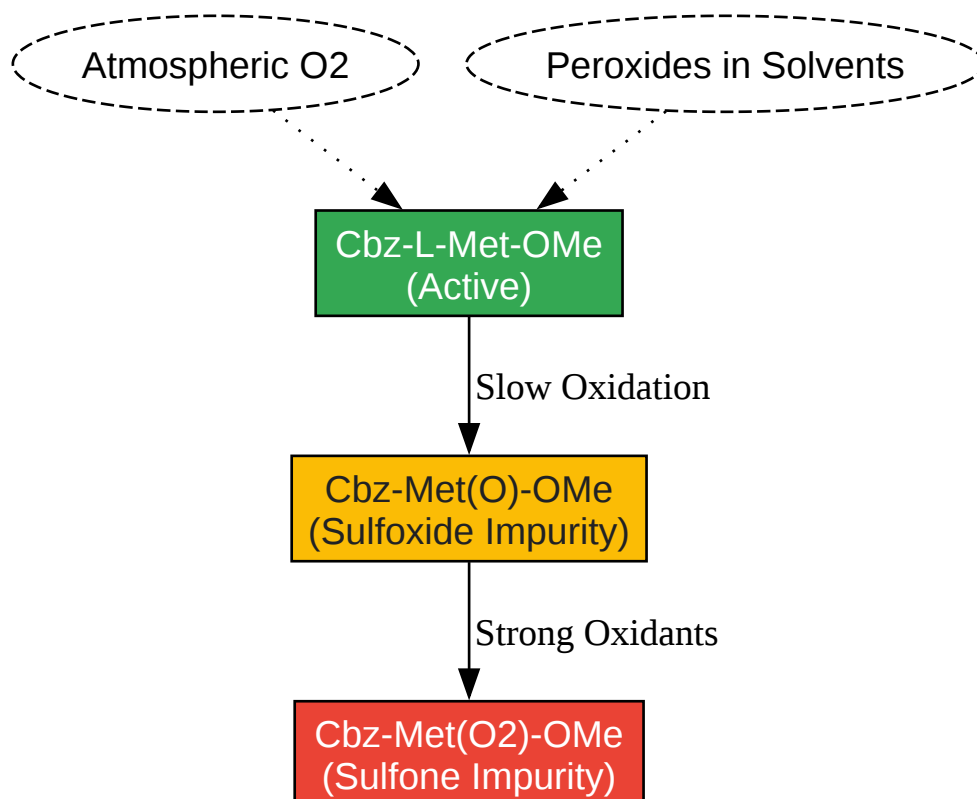
- Column: Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

- Mobile Phase: Hexane : Isopropanol (90 : 10 v/v).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm.
- Sample Diluent: Mobile Phase.

Expert Insight: If the D-isomer is not available as a standard, perform a "forced racemization" study: Treat a small aliquot of the sample with a base (e.g., 1% TEA in MeOH) for 1 hour to generate the racemic mixture, then inject to identify the D-isomer retention time.

Handling & Stability Guide

The thioether moiety in Methionine is an antioxidant, meaning it sacrifices itself to protect other molecules. This makes Z-Met-OMe extremely sensitive to air oxidation.



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Figure 2: Oxidation pathways impacting Cbz-L-Met-OMe stability.

Storage Protocol:

- Temperature: Store at .
- Atmosphere: Blanket with dry Nitrogen or Argon after every use.
- Solvents: Avoid ether or THF that may contain peroxides. Use fresh, HPLC-grade solvents.

References

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